Product packaging for 6-Hydroxypyridazine-3-carboxylic acid(Cat. No.:CAS No. 37972-69-3)

6-Hydroxypyridazine-3-carboxylic acid

Cat. No.: B1296083
CAS No.: 37972-69-3
M. Wt: 140.1 g/mol
InChI Key: GIFSROMQVPUQFK-UHFFFAOYSA-N
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Description

6-Hydroxypyridazine-3-carboxylic acid (CAS 37972-69-3) is a pyridazine derivative with a molecular formula of C 5 H 4 N 2 O 3 and a molecular weight of 140.10 g/mol . This compound serves as a versatile chemical scaffold in organic synthesis and medicinal chemistry research. Its structure, featuring both a carboxylic acid and a hydroxyl group on the heterocyclic ring, makes it a valuable precursor for synthesizing more complex molecules, such as the chloro-substituted analog 4-chloro-6-hydroxypyridazine-3-carboxylic acid, which is available through custom synthesis services . Research into hydroxypyridine-carboxylic acid derivatives has demonstrated significant potential in developing enzyme inhibitors. Notably, the 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid scaffold has been identified as a potent inhibitor of VIM-2, a metallo-β-lactamase (MBL) that confers antibiotic resistance in bacteria . These inhibitors can restore the efficacy of β-lactam antibiotics against resistant strains, highlighting the therapeutic relevance of this chemical class in addressing antimicrobial resistance . Specifications and Handling: CAS Number: 37972-69-3 Molecular Formula: C 5 H 4 N 2 O 3 Molecular Weight: 140.10 g/mol Melting Point: ~246°C Storage: Store in a tightly closed container in a cool, dry place . Safety Information: This compound may be harmful if inhaled, in contact with skin, or if swallowed. It is irritating to the skin, eyes, and respiratory system . Researchers should wear suitable personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles. Handling should only occur in a chemical fume hood . Disclaimer: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4N2O3 B1296083 6-Hydroxypyridazine-3-carboxylic acid CAS No. 37972-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFSROMQVPUQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308343
Record name 6-hydroxypyridazine-3-carboxylic acid
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Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-69-3, 306934-80-5
Record name 37972-69-3
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Record name 6-hydroxypyridazine-3-carboxylic acid
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Record name 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Record name 6-Hydroxypyridazine-3-carboxylic Acid
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Synthetic Methodologies and Reaction Pathways for 6 Hydroxypyridazine 3 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches to 6-Hydroxypyridazine-3-carboxylic Acid

The direct formation of the this compound core can be achieved through several classical and contemporary synthetic routes. These approaches often involve the strategic combination of acyclic precursors to construct the heterocyclic ring system with the desired substitution pattern.

Condensation reactions are a cornerstone in the synthesis of pyridazine (B1198779) derivatives. These reactions typically involve the formation of the pyridazine ring by reacting a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. A notable example is the synthesis of 3,6-dihydroxypyridazine, a related compound, which is prepared through the condensation of maleic anhydride (B1165640) with hydrazine hydrate. google.com This reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl groups of the anhydride, followed by cyclization and dehydration to form the pyridazine ring. A similar strategy can be envisioned for the synthesis of this compound, likely starting from a derivative of maleic acid that already contains a carboxylic acid or a precursor group.

Another relevant condensation approach involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. nih.gov While this method often leads to other substituted pyridazines, it highlights the versatility of condensation reactions in building the pyridazine core. The specific synthesis of this compound via condensation would likely require a carefully chosen dicarbonyl precursor with the appropriate carboxylic acid functionality.

Table 1: Examples of Condensation Reactions for Pyridazine Synthesis

Starting MaterialsReagentsProductReference
Maleic anhydrideHydrazine hydrate, Hydrochloric acid3,6-dihydroxypyridazine google.com
3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanalEthyl cyanoacetate, Ammonium acetateEthyl 2-hydroxy-6-phenyl-5-(p-tolylazo)nicotinate or Ethyl 2-amino-6-phenyl-5-(p-tolylazo)nicotinate nih.gov

The functionalization of a pre-formed pyridazine ring, particularly through the derivatization of halogenated pyridazines, offers a powerful and versatile route to this compound and its derivatives. researchgate.net Halogen atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including the hydroxyl group.

A common strategy involves the synthesis of a chloropyridazine carboxylic acid, which can then be converted to the desired hydroxypyridazine. For instance, 6-chloropyridazine-3-carboxylic acid can be synthesized by the oxidation of 3-chloro-6-methylpyridazine (B130396). google.com The subsequent step involves a nucleophilic substitution reaction where the chlorine atom is replaced by a methoxy (B1213986) group using sodium methoxide, yielding 6-methoxypyridazine-3-carboxylic acid. google.com A similar nucleophilic substitution with a hydroxide (B78521) source could potentially yield this compound directly. The reactivity of the halogenated pyridazine is a key factor in the success of this approach, with the electron-deficient nature of the pyridazine ring facilitating nucleophilic attack.

Table 2: Synthesis of a 6-Substituted Pyridazine-3-carboxylic Acid from a Halogenated Precursor

Starting MaterialReagentsIntermediate/ProductReference
3-chloro-6-methylpyridazineSulfuric acid, Oxidant (e.g., potassium dichromate)6-chloropyridazine-3-carboxylic acid google.com
6-chloropyridazine-3-carboxylic acidSodium methoxide, Methanol6-methoxypyridazine-3-carboxylic acid google.com

Cyclization reactions provide a direct method for constructing the pyridazine ring from acyclic precursors. researchgate.net These reactions often involve the formation of one or two nitrogen-carbon bonds to close the ring. A general and widely used method for pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds with hydrazine. researchgate.netchemtube3d.com For the synthesis of pyridazine carboxylic acids, the starting dicarbonyl compound must contain a carboxylic acid group or a group that can be readily converted to a carboxylic acid.

More advanced cyclization strategies include cycloaddition reactions. For example, a [4+2] cycloaddition–elimination reaction between α-halogeno hydrazones and enaminones has been developed for the regioselective synthesis of pyridazine derivatives. rsc.org This method offers a convergent approach to highly functionalized pyridazines. Another powerful technique is the inverse-electron-demand Diels-Alder reaction, which has been utilized in the synthesis of various fused pyridazine systems. mdpi.comorganic-chemistry.org These cycloaddition reactions represent a versatile toolkit for the construction of the pyridazine core, and with appropriately substituted starting materials, can be adapted for the synthesis of pyridazine carboxylic acids. A three-step synthesis of methyl pyridazine-4-carboxylates has been developed starting from 2,3-disubstituted 2-cyclopropenecarboxylic acids, involving a cycloaddition with diazomethane, isomerization, and subsequent oxidation. researchgate.net

Synthetic Strategies for Functionalized this compound Derivatives

Once the this compound scaffold is obtained, a variety of synthetic transformations can be employed to introduce additional functional groups and create a diverse range of derivatives. These strategies are crucial for exploring the structure-activity relationships of these compounds in various applications.

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and they are particularly well-suited for the functionalization of heterocyclic compounds like pyridazines. researchgate.net Palladium-catalyzed carbonylation reactions are a direct method for introducing a carboxylic acid group or its derivatives onto an aromatic or heteroaromatic ring. researchgate.netnih.govresearchgate.netnih.gov This is typically achieved by reacting a halogenated or triflated pyridazine with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., water for a carboxylic acid, an alcohol for an ester, or an amine for an amide). researchgate.net This methodology could be applied to a halogenated 6-hydroxypyridazine precursor to directly install the carboxylic acid at the 3-position.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds. nih.govacs.org These reactions allow for the introduction of various aryl, heteroaryl, or alkyl groups onto the pyridazine ring. For instance, a halogenated derivative of this compound could be coupled with a boronic acid or ester to introduce a new substituent. This approach provides a modular and efficient way to synthesize a library of functionalized derivatives. nih.gov

Table 3: Overview of Palladium-Catalyzed Reactions for Pyridazine Functionalization

Reaction TypeGeneral SubstratesKey ReagentsTypical ProductsReference
AminocarbonylationHalogenated pyridazines, AminesCarbon monoxide, Palladium catalystPyridazine carboxamides researchgate.net
Suzuki-Miyaura CouplingHalogenated pyridazines, Boronic acids/estersPalladium catalyst, BaseAryl/heteroaryl-substituted pyridazines nih.gov
HydroxycarbonylationAlkenyl/aryl halides, WaterCarbon monoxide, Palladium catalystCarboxylic acids researchgate.net

Cycloaddition reactions are not only useful for the initial construction of the pyridazine ring but also serve as a powerful tool for the synthesis of more complex, fused pyridazine derivatives. nih.gov These reactions can be broadly categorized, with [3+n] and [4+2] cycloadditions being particularly prominent in pyridazine chemistry. nih.gov

In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. Pyridazinium ylides can act as 1,3-dipoles and react with alkynes to generate fused pyrrolo[1,2-b]pyridazine (B13699388) systems. nih.gov This strategy allows for the elaboration of the pyridazine core into more complex polycyclic structures.

The [4+2] cycloaddition, or Diels-Alder reaction, is another key strategy. Pyridazines can act as the diene component in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. mdpi.com This approach has been used to construct fused bicyclic and tricyclic systems. For example, 4-pyridazinecarbonitriles with alkyne side chains can undergo intramolecular Diels-Alder reactions to afford fused benzonitriles. mdpi.com These cycloaddition strategies provide access to a wide array of structurally diverse derivatives of this compound, enabling the exploration of new chemical space. rsc.org

Oxidation and Reduction Pathways in Pyridazine Carboxylic Acid Synthesis

Oxidation and reduction reactions are fundamental in the synthesis of pyridazine carboxylic acids, often involving the conversion of precursor functional groups on the pyridazine ring.

Oxidation Pathways

A common strategy for the synthesis of pyridazine-3-carboxylic acids involves the oxidation of a methyl group at the 3-position of the pyridazine ring. Strong oxidizing agents are typically employed for this transformation. For instance, the synthesis of 6-chloropyridazine-3-carboxylic acid, a precursor to this compound, can be achieved by the oxidation of 3-chloro-6-methylpyridazine. guidechem.comgoogle.com This reaction is often carried out in the presence of a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in a strong acidic medium like concentrated sulfuric acid. guidechem.comgoogle.com

The reaction conditions for the oxidation of 3-chloro-6-methylpyridazine are summarized in the table below:

Oxidizing AgentSolvent/MediumTemperatureReaction TimeYieldReference
Potassium Permanganate50% Sulfuric Acid80 °C2 hours52% google.com
Potassium DichromateConcentrated Sulfuric Acid< 50 °C to 60 °C4 hours69% guidechem.com

The general mechanism for the oxidation of alkylarenes with potassium permanganate involves a series of oxidative steps, likely proceeding through intermediate species where the manganese is in a lower oxidation state. japsonline.comaustinpublishinggroup.com

Reduction Pathways

The synthesis of this compound can be achieved from 6-chloropyridazine-3-carboxylic acid through a nucleophilic substitution reaction, which can be viewed as a formal reduction of the electrophilicity of the carbon at the 6-position. The hydrolysis of the chloro-substituent to a hydroxyl group is a key step. This transformation is typically achieved by heating the chloro-derivative in an aqueous basic solution, followed by acidification to yield the final product.

While direct reduction of the pyridazine ring itself is less common in the synthesis of this specific molecule, reductive cyclization methods are employed in the synthesis of related pyridazine derivatives.

Amination and Guanidinium (B1211019) Salt Formation

Amination

The introduction of an amino group onto the pyridazine ring is a valuable transformation for the synthesis of various derivatives. 6-Aminopyridine-3-carboxylic acid can be synthesized from 6-chloropyridine-3-carboxylic acid via nucleophilic aromatic substitution (SNAAr). This reaction typically involves treating the chloropyridazine derivative with an ammonia (B1221849) source at elevated temperatures.

Guanidinium Salt Formation

This compound can react with guanidine (B92328) derivatives to form guanidinium salts. The reaction of 6-hydroxypyridine-3-carboxylic acid with guanidine bicarbonate or aminoguanidine (B1677879) hydrogen carbonate in varying molar ratios (1:1, 1:2, and 2:1) in an aqueous medium yields the corresponding guanidinium and aminoguanidinium 6-oxopyridine-3-carboxylate salts. These reactions proceed through an acid-base neutralization.

The synthesized salts are typically polycrystalline powders and are soluble in water and various organic solvents.

Green Chemistry Approaches and Sustainable Synthetic Routes for this compound Derivatives

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic methods for pyridazine derivatives. These approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. asianpubs.orgnih.govmdpi.comgeorgiasouthern.edu The synthesis of various pyridazine derivatives, including those with potential biological activity, has been successfully achieved using microwave-assisted methods. asianpubs.orgnih.govmdpi.com This technique provides rapid and uniform heating, which can accelerate reaction rates and, in some cases, lead to cleaner reactions with fewer side products. For example, the synthesis of tetrazolo[1,5-b]pyridazine (B14759603) derivatives from 3-chloro-6-substituted phenyl pyridazines and sodium azide (B81097) in DMF can be accomplished in minutes under microwave irradiation. asianpubs.org

Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.org The synthesis of carboxylic acids using CO₂ in a tube-in-tube gas permeable membrane reactor is an example of a green approach that could be adapted for the synthesis of pyridazine carboxylic acids. durham.ac.uk This method allows for the efficient use of a gaseous reagent in a continuous process.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for the optimization of synthetic routes and the development of new methodologies.

Mechanism of Nucleophilic Aromatic Substitution

The amination of 6-chloropyridazine-3-carboxylic acid is a classic example of a nucleophilic aromatic substitution (SNAAr) reaction. The pyridazine ring is electron-deficient, which facilitates the attack of nucleophiles. The reaction is believed to proceed via a two-step addition-elimination mechanism. acs.org In the first step, the nucleophile (e.g., ammonia) attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group departs, and the aromaticity of the ring is restored. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards nucleophilic attack.

Mechanism of Permanganate Oxidation

The oxidation of a methyl group to a carboxylic acid by potassium permanganate in an acidic medium is a complex process. researchgate.netnih.gov The reaction is thought to be initiated by the attack of the permanganate ion on the C-H bond of the methyl group. This leads to the formation of a series of intermediates, with the manganese atom undergoing reduction from the +7 oxidation state. Manganate(VI) and hypomanganate(V) species have been observed as transient intermediates in such reactions. nih.gov The reaction proceeds through successive oxidation steps, ultimately converting the methyl group to the carboxylic acid. The detailed mechanism can be influenced by factors such as pH and the presence of co-oxidants. japsonline.comaustinpublishinggroup.com

Chemical Reactivity and Transformation Studies of 6 Hydroxypyridazine 3 Carboxylic Acid

Electrophilic Substitution Reactions on the Pyridazine (B1198779) Ring System

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. However, the reactivity of 6-Hydroxypyridazine-3-carboxylic acid is significantly influenced by its predominant tautomeric form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. In this form, the ring can be considered an activated system due to the electron-donating nature of the N1-H group through resonance, which directs electrophiles to the positions ortho and para to it.

Halogenation of Hydroxypyridazine Derivatives

Direct electrophilic halogenation of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid ring is not extensively documented in dedicated studies. Based on general principles of electrophilic substitution on activated heterocyclic systems, attack is anticipated at the electron-rich positions. The N1-H group in the lactam tautomer activates the ring, making the C4 and C6 positions susceptible to electrophilic attack. Since the C6 position is already substituted with the oxo group, the C4 position is a probable site for halogenation.

While direct halogenation is not well-described, brominated pyridazinones are common starting materials for further functionalization. For instance, 2-benzyl-4,5-dibromopyridazin-3(2H)-one can undergo regioselective bromine-magnesium exchange at the C4 position, highlighting the differential reactivity of halogen substituents on the ring. acs.org

Nitration of Hydroxypyridazine Derivatives

Nucleophilic Substitution Reactions

The π-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic substitution, particularly when a good leaving group, such as a halogen, is present on the ring. Research on fluorinated pyridazinones demonstrates that sequential nucleophilic aromatic substitution is a viable method for creating polyfunctional systems. For example, in 4,5,6-trifluoropyridazin-3(2H)-one, nitrogen nucleophiles preferentially attack the C4 and C5 positions. acs.org This indicates that if this compound were converted to a halogenated derivative (e.g., at the C4 or C5 position), it would serve as a versatile scaffold for introducing various nucleophiles.

Another pathway for substitution involves the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents, which unexpectedly yields 4,5-disubstituted products through a process known as cine-substitution, where the incoming group attaches to a position adjacent to the one bearing the leaving group. nih.gov

Reaction TypeSubstrate ExampleReagent(s)Product TypeReference
Sequential Nucleophilic Substitution4,5,6-trifluoropyridazin-3(2H)-oneButylamine, Morpholine4-amino-5,6-difluoropyridazin-3(2H)-one acs.org
Cine-Substitution2-benzyl-5-halopyridazin-3(2H)-oneGrignard Reagents4,5-disubstituted pyridazin-3(2H)-one nih.gov

Tautomeric Equilibria and their Influence on Reactivity

A pivotal characteristic of this compound is its existence in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms. Spectroscopic and chemical evidence strongly indicates that the equilibrium heavily favors the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid (lactam) form. scispace.com This predominance of the lactam tautomer is crucial as it defines the molecule's fundamental reactivity. The structure possesses an amide-like character within the heterocyclic ring, which influences its electronic properties and reaction pathways. For instance, the activation of the ring toward electrophilic substitution is due to the N-H group of the lactam, whereas the lactim form would have presented a different reactivity profile, more akin to a phenol. This tautomerism also dictates the types of reactions observed at the functional groups, as discussed in section 3.5.

Oxidation and Reduction Processes of the Pyridazine Core

The pyridazine core can undergo both oxidation and reduction reactions, altering the saturation level of the heterocyclic ring.

Reduction: The pyridazin-3-one ring can be selectively reduced. Treatment of pyridazin-3-ones with zinc dust in acetic acid leads to the selective reduction of the C4-C5 double bond, affording 4,5-dihydropyridazin-3-ones. acs.org This method provides a pathway to partially saturated pyridazinone systems.

Oxidation: Conversely, a partially saturated ring can be oxidized to the aromatic state. For example, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone can be dehydrogenated to the corresponding aromatic pyridazin-3(2H)-one upon treatment with a bromine/acetic acid mixture. nih.gov

ProcessSubstrate TypeReagent(s)Product TypeReference
ReductionPyridazin-3-oneZinc dust, Acetic acid4,5-Dihydropyridazin-3-one acs.org
Oxidation4,5-Dihydropyridazin-3-oneBromine, Acetic acidPyridazin-3(2H)-one nih.gov

Reactivity of Carboxylic Acid and Hydroxyl Functional Groups

The functional groups of this compound exhibit predictable reactivity, although this is influenced by the dominant lactam tautomer.

Carboxylic Acid Group: The carboxylic acid moiety (-COOH) undergoes typical reactions such as esterification and amidation.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), the carboxylic acid can be converted to its corresponding ester. This equilibrium-driven process, known as Fischer esterification, is often pushed toward the product by using an excess of the alcohol or by removing water as it is formed. nih.gov

Amidation: The formation of amides from the carboxylic acid requires the activation of the carboxyl group. Direct reaction with an amine is often difficult. Common methods include converting the carboxylic acid to a more reactive derivative like an acid chloride or using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with a primary or secondary amine. Studies on similar N-substituted pyridone-carboxylic acids have demonstrated the successful hydrolysis of esters followed by solution-phase amidation to generate libraries of carboxamides.

Hydroxyl/Lactam Group: Due to the predominance of the 6-oxo tautomer, the "hydroxyl" group is more accurately described as part of a lactam (a cyclic amide). The N-H bond of the lactam is reactive. The nitrogen can be alkylated or arylated under appropriate conditions. For example, various 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives have been synthesized, indicating that the N1 position is amenable to substitution.

Functional GroupReactionReagent(s)ProductGeneral Reference
Carboxylic AcidFischer EsterificationAlcohol (e.g., Methanol), Acid CatalystMethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate nih.gov
Carboxylic AcidAmidationAmine (e.g., R-NH₂), Coupling Agent (e.g., DCC)6-oxo-1,6-dihydropyridazine-3-carboxamide
Lactam N-HN-ArylationPhenylboronic acid, Cu(OAc)₂, Base1-Phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Spectroscopic and Structural Elucidation Studies of 6 Hydroxypyridazine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Hydroxypyridazine-3-carboxylic acid, both ¹H and ¹³C NMR are instrumental in confirming the structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridazine (B1198779) ring are anticipated to appear in the aromatic region of the spectrum. Due to the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group, these protons would be deshielded and thus resonate at a lower field (higher ppm value) oregonstate.edu. The acidic proton of the carboxylic acid group is characteristically found far downfield, typically above 10 ppm, and its signal is often broad oregonstate.edu. The proton of the hydroxyl group also contributes to the spectrum, with its chemical shift being variable and dependent on factors like solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm mdpi.com. The carbon atoms of the pyridazine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atoms and the substituents. Carbons directly attached to electronegative atoms like nitrogen and oxygen will be more deshielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad)160 - 180
Hydroxyl (-OH)Variable (broad)-
Pyridazine Ring Protons7.0 - 9.0120 - 160
Pyridazine Ring Carbons-120 - 160

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorption bands. A very broad band is anticipated in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, typically broadened due to hydrogen bonding orgchemboulder.commasterorganicchemistry.com. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak, usually found between 1680 and 1740 cm⁻¹ masterorganicchemistry.com. The O-H stretching of the hydroxyl group will also appear as a broad band, likely in the 3200-3550 cm⁻¹ region libretexts.org. Vibrations associated with the pyridazine ring, including C=C and C=N stretching, are expected in the 1400-1600 cm⁻¹ region ucla.edu.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and N-H stretching bands are typically weak in Raman spectra, the C=O stretch of the carboxylic acid should be observable. The symmetric vibrations of the pyridazine ring are often strong in the Raman spectrum, providing valuable structural information ias.ac.inrsc.org.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (very broad, strong)WeakStretching
Hydroxyl O-H3200-3550 (broad, strong)WeakStretching
C-H (aromatic)3000-3100 (medium)StrongStretching
C=O (Carboxylic Acid)1680-1740 (strong, sharp)Medium-StrongStretching
C=C, C=N (Ring)1400-1600 (medium-strong)StrongStretching
C-O1210-1320 (strong)MediumStretching
O-H Bend1395-1440 (medium)WeakBending

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (molar mass: 140.10 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 140 nih.gov.

The fragmentation pattern can provide significant structural clues. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (-COOH), leading to an [M-45]⁺ peak libretexts.org. The pyridazine ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN. The presence of the hydroxyl group may lead to the loss of a water molecule ([M-18]⁺) under certain conditions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Loss from Molecular Ion
140[C₅H₄N₂O₃]⁺Molecular Ion (M⁺)
123[C₅H₃N₂O₂]⁺-OH
95[C₄H₃N₂O]⁺-COOH
112[C₅H₄N₂O₂]⁺-CO
96[C₄H₄N₂O]⁺-CO₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region. The pyridazine ring, being an aromatic system, will undergo π → π* transitions. The presence of the carboxylic acid and hydroxyl groups, which act as auxochromes, can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of practical use researchgate.net. However, the presence of the pyridazine ring is expected to result in stronger and more informative absorptions at higher wavelengths.

Crystallographic Analysis (X-ray Diffraction) of Pyridazine Derivatives

Computational Chemistry and Theoretical Investigations of 6 Hydroxypyridazine 3 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For conjugated systems like 6-Hydroxypyridazine-3-carboxylic acid, methods that focus on the π-electron system are particularly insightful. These calculations can predict molecular orbital energies, electron densities, and bond orders, which are key to describing the molecule's aromaticity and electronic transitions. scribd.com

Hückel Molecular Orbital (HMO) theory is a simplified method used to determine the energies of molecular orbitals of π-electrons in conjugated hydrocarbon systems. libretexts.org It can be extended to heteroatomic systems like this compound by introducing modified parameters for the heteroatoms (nitrogen and oxygen) to account for their different electronegativity compared to carbon. wikipedia.org

The theory treats the π-system independently of the σ-framework and calculates the energy levels of the molecular orbitals. libretexts.org For this compound, the pyridazine (B1198779) ring and the carboxylic acid group form a delocalized π-system. An HMO calculation would solve a secular determinant to yield the energies of the π molecular orbitals (MOs) in terms of two parameters: α (the Coulomb integral for a carbon p-orbital) and β (the resonance integral for a C-C bond). wikipedia.org This analysis helps in predicting the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the molecule's electronic spectra and reactivity. mit.edu The results can provide a qualitative picture of aromatic stabilization and electron distribution across the molecule. scribd.commit.edu

Table 1: Illustrative Hückel Molecular Orbital Theory Parameters for a Heteroatomic System

ParameterDescriptionTypical Value
α (Carbon)Coulomb integral for a carbon 2p orbitalα
β (C-C)Resonance integral for an adjacent C-C bondβ
α (Nitrogen)Coulomb integral for a nitrogen 2p orbitalα + hNβ
β (C-N)Resonance integral for an adjacent C-N bondkCNβ
α (Oxygen)Coulomb integral for an oxygen 2p orbitalα + hOβ
β (C-O)Resonance integral for an adjacent C-O bondkCOβ
Note: h and k are empirical parameters specific to the heteroatoms.

The Pariser-Parr-Pople (PPP) method is a more advanced semi-empirical quantum mechanical method that also focuses on the π-electron systems of conjugated molecules. wikipedia.org Unlike the simpler Hückel method, the PPP method explicitly includes terms for electron-electron repulsion, making it more suitable for quantitative predictions of electronic structures and spectra. wikipedia.org

This approach provides a more accurate description of electronic transitions, particularly the lower singlet transitions, which are observed in UV-Vis spectroscopy. wikipedia.org The application of the PPP method to this compound would yield more reliable predictions of its electronic absorption spectrum compared to HMO theory. The calculations involve solving the Hartree-Fock equations for the π-electrons using approximations like the zero-differential overlap (ZDO). wikipedia.org This method is particularly useful for predicting the physical and chemical properties of aromatic and conjugated molecules where π-electron effects are dominant. wikipedia.org

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a versatile and widely used quantum computational method that calculates the electronic structure of molecules based on the electron density. electrochemsci.org DFT studies can provide detailed information on the reactivity and stability of this compound. Similar studies on related pyridazine and pyridine (B92270) derivatives have demonstrated the power of DFT in elucidating molecular properties. electrochemsci.orggsconlinepress.com

Key parameters derived from DFT calculations include the energies of the HOMO and LUMO. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. gsconlinepress.com

Other reactivity descriptors that can be calculated include:

Global Hardness (η) and Softness (σ): These parameters measure the resistance to change in the electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. electrochemsci.org

Electronegativity (χ): This describes the ability of the molecule to attract electrons. electrochemsci.org

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites for chemical reactions. researchgate.net

Table 2: Representative Global Reactivity Descriptors from DFT Calculations

ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ)-(EHOMO + ELUMO)/2Electron-attracting tendency
Global Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer
Global Softness (σ)1/ηMeasure of chemical reactivity

Computational Modeling of Proton-Transfer Reactions and Tautomerism

This compound possesses both proton-donating (hydroxyl, carboxylic acid) and proton-accepting (pyridazine nitrogen) groups, making it a candidate for intramolecular proton transfer and tautomerism. acs.org Computational modeling is essential for studying these dynamic processes, which can be difficult to probe experimentally. DFT calculations are commonly employed to investigate the potential energy surfaces of such reactions. physchemres.orgscispace.com The molecule can exist in several tautomeric forms, such as the enol form (6-hydroxy) and the keto form (6-oxo), and the relative stability of these forms can be determined computationally. acs.orgscispace.com

In the ground electronic state, intramolecular proton transfer (IPT) can occur between different functional groups. physchemres.org For molecules like 6-hydroxypicolinic acid, an isomer of the title compound, DFT studies have been used to calculate the energy barriers for the enol-to-keto tautomerization. physchemres.orgscispace.com These calculations involve locating the equilibrium geometries of the tautomers and the transition state (TS) that connects them on the potential energy surface.

The energy difference between the tautomers indicates which form is more stable, while the height of the energy barrier (the energy of the TS relative to the reactant) determines the kinetic feasibility of the proton transfer reaction. scispace.com The influence of the solvent can also be modeled using methods like the conductor-polarizable continuum model (CPCM), which can significantly affect the relative stabilities and reaction barriers. physchemres.orgscispace.com

Table 3: Hypothetical Relative Energies for Ground State Tautomerization of this compound in Different Media (kcal/mol)

SpeciesGas PhaseChloroformMethanolWater
Enol Form0.000.000.000.00
Transition State37.537.637.537.5
Keto Form-3.5-4.0-5.2-5.8
Note: Data are illustrative and based on trends observed for similar molecules like 6-hydroxypicolinic acid. scispace.com

Upon absorption of light, molecules are promoted to an electronic excited state. This can dramatically alter their electronic distribution, making certain functional groups significantly more acidic or basic. mdpi.com This phenomenon can lead to Excited State Intramolecular Proton Transfer (ESIPT), a process where a proton is transferred within the molecule in the excited state. mdpi.comnih.gov

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to study the properties of molecules in their excited states and to model the ESIPT process. mdpi.com For a molecule like this compound, photoexcitation could trigger proton transfer from the hydroxyl group to a nitrogen atom on the pyridazine ring. ESIPT is often an ultrafast, barrierless process that provides a rapid de-excitation pathway for the molecule, leading to a large Stokes shift between the absorption and emission spectra. nih.govnih.gov Computational studies can map the potential energy surface in the excited state to determine if ESIPT is a favorable deactivation channel. mdpi.com Baird's rule, which relates aromaticity to the number of π-electrons in the excited state, can also be used to predict whether ESIPT is likely to occur, as the process often serves to relieve excited-state antiaromaticity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, analysis of the pyridazine scaffold and its derivatives through other computational and crystallographic methods reveals key features of its conformational landscape and interaction patterns. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing detailed information on conformational changes and non-covalent interactions. mdpi.com

For heterocyclic systems like pyridazine, computational techniques such as Density Functional Theory (DFT) and Hirshfeld surface analysis are employed to understand the stable conformations and the nature of intermolecular forces that govern crystal packing. nih.gov These studies on related structures highlight the types of interactions that this compound is likely to form.

The pyridazine ring itself is characterized by unique physicochemical properties, including a high dipole moment and robust, dual hydrogen-bonding capacity, which are crucial in drug-target interactions. nih.gov The nitrogen atoms of the pyridazine ring act as strong hydrogen bond acceptors. In the crystal structure of various pyridazine derivatives, intermolecular interactions are dominated by hydrogen bonds (such as C—H⋯N) and van der Waals forces. nih.govnih.gov Hirshfeld surface analysis often reveals that H⋯H, C⋯H, and N⋯H contacts account for the majority of close interactions in the crystal packing of pyridazine-containing molecules. nih.gov

For instance, analysis of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine showed the following contributions to crystal packing: nih.gov

Interaction TypeContribution to Hirshfeld Surface (%)Description
H···H48.5%Represents the most significant portion of intermolecular contacts, typical for molecules with a high hydrogen content.
C···H / H···C26.0%Indicative of C—H···π interactions, contributing to the stability of the crystal lattice.
N···H / H···N17.1%Corresponds to conventional and non-conventional hydrogen bonds involving the nitrogen atoms of the pyridazine and pyridine rings.

Given its structure, this compound would be expected to exhibit strong intermolecular hydrogen bonding via its carboxylic acid and hydroxyl groups, in addition to the N-acceptor interactions from the pyridazine ring. The tautomeric nature of the 6-hydroxypyridazine moiety (existing in equilibrium with the 6-pyridazinone form) would further influence its conformational preferences and hydrogen bonding patterns.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in drug discovery for optimizing lead compounds. For the pyridazine and pyridazinone class, numerous studies have established clear links between structural modifications and biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. sarpublication.comscholarsresearchlibrary.com

The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov SAR studies on various pyridazinone derivatives have provided key insights:

Substitution at Position 6: The nature of the substituent at the C6 position of the pyridazinone ring is often critical for activity. For instance, in a series of anti-inflammatory agents, a substituted phenyl ring at this position was found to be essential for potent activity. nih.gov

Substitution at the N2 Position: Modifications at the N2 position with different alkyl or aryl groups can significantly modulate potency and selectivity. For example, introducing various substituted phenyl groups can influence anti-inflammatory and analgesic properties. sarpublication.com

Functionalization of the Ring: The introduction of different functional groups, such as halogens or cyano groups, at various positions on the pyridazine ring can drastically alter the compound's biological profile. sarpublication.com

A QSAR study on pyridazinone derivatives as acetylcholinesterase inhibitors demonstrated that molecular descriptors such as dipole moment and molecular volume were correlated with inhibitory activity. researchgate.net This indicates that both electronic and steric factors play a crucial role in the interaction between the ligand and the enzyme's active site.

An example of SAR can be seen in a study of pyrido[2,3-d]pyridazine-2,8-dione derivatives evaluated for anti-inflammatory activity. The study explored how different substituents at the R1 and R2 positions influenced the inhibition of ear edema. nih.gov

CompoundR1 SubstituentR2 SubstituentInhibition of Edema (%)
6a-COOH-H56.2%
6c-COOH-Cl75.2%
7c-CN-Cl82.0%

This data suggests that for this particular scaffold, a chlorine substituent (R2) enhances anti-inflammatory activity compared to hydrogen. Furthermore, a nitrile group (R1) at the specified position resulted in higher potency than a carboxylic acid group. nih.gov Such analyses are vital for guiding the synthesis of more effective analogs. For this compound, SAR and QSAR models would be invaluable for predicting how modifications to its core structure could enhance a desired biological effect, such as antimicrobial or enzyme inhibitory activity. nih.gov

Biological and Medicinal Chemistry Research of 6 Hydroxypyridazine 3 Carboxylic Acid and Its Analogs

Antimicrobial Activity Studies

The pyridazine (B1198779) scaffold has been a focal point in the development of novel antimicrobial agents. Researchers have synthesized and evaluated numerous analogs of 6-hydroxypyridazine-3-carboxylic acid to assess their efficacy against a range of pathogenic microorganisms.

Antibacterial Efficacy

Derivatives of pyridazine-3-carboxylic acid have demonstrated notable antibacterial properties. For instance, ruthenium complexes incorporating pyridazine-3-carboxylic acid have been synthesized and characterized, showing promising anti-biofilm activity against Pseudomonas aeruginosa PAO1. nih.govnih.govmdpi.com These complexes have been shown to suppress pyoverdine production, a key virulence factor, indicating a reduction in the strain's pathogenicity. nih.govnih.gov

Furthermore, studies on other related carboxylic acid derivatives have highlighted their potential. For example, a series of 6,8-disubstituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives were prepared and evaluated for their antibacterial activity, with the 6,8-difluoro analog showing moderate activity. nih.gov Similarly, various naphthyridine-3-carboxylic acid derivatives have been recognized for their antimicrobial effects. mdpi.com

Heterocyclic compounds derived from 6-chloropyridazin-3(2H)-thione have also been synthesized and tested, with some exhibiting a strong response against both Gram-positive and Gram-negative bacteria. researchgate.net The antimicrobial activity of metal complexes of hydroxamic acid derived from pyrimidine-5-carboxylic acid has also been investigated, showing that the metal complexes are more active than the parent hydroxamic acid against Staphylococcus aureus and Escherichia coli. jocpr.com

Table 1: Antibacterial Activity of Selected Pyridazine and Related Carboxylic Acid Derivatives

Compound Class Target Organism(s) Observed Effect Reference(s)
Ruthenium complexes with pyridazine-3-carboxylic acid Pseudomonas aeruginosa PAO1 Anti-biofilm activity, suppression of pyoverdine production nih.govnih.govmdpi.com
6,8-difluoroquinolinone-3-carboxylic acid Bacteria Moderate antibacterial activity nih.gov
Heterocyclic compounds from 6-chloropyridazin-3(2H)-thione Gram-positive and Gram-negative bacteria High response against tested bacteria researchgate.net
Metal complexes of pyrimidine-5-carboxylic acid hydroxamide Staphylococcus aureus, Escherichia coli Enhanced activity compared to the ligand jocpr.com

Antifungal Efficacy

The exploration of pyridazine analogs has extended to their potential as antifungal agents. Research has shown that certain derivatives possess significant fungicidal properties. For example, novel aromatic carboxylic acid amides have been synthesized and tested against a panel of six phytopathogenic fungi, with some compounds exhibiting moderate to good activity. mdpi.comresearchgate.netnih.gov One particular derivative, N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide, demonstrated high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani. nih.gov

In a similar vein, newly synthesized heterocyclic compounds based on 6-chloropyridazine-3(2H)-thione were tested for their antimicrobial properties and some were found to be highly effective against fungi. researchgate.net Metal complexes of hydroxamic acid derived from pyrimidine-5-carboxylic acid also showed greater activity against Aspergillus Niger and Aspergillus flavus compared to the uncomplexed hydroxamic acid. jocpr.com Additionally, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed that several of these compounds displayed remarkable and broad-spectrum antifungal activities against various plant pathogenic fungi, in some cases superior to commercial fungicides. nih.gov

Table 2: Antifungal Activity of Selected Carboxylic Acid Derivatives

Compound Class Target Organism(s) Key Finding(s) Reference(s)
Aromatic carboxylic acid amides Phytopathogenic fungi Moderate to good activity; one derivative showed high efficacy against Pythium aphanidermatum and Rhizoctonia solani. mdpi.comresearchgate.netnih.gov
Heterocyclic compounds from 6-chloropyridazin-3(2H)-thione Fungi High antifungal response researchgate.net
Metal complexes of pyrimidine-5-carboxylic acid hydroxamide Aspergillus Niger, Aspergillus flavus Enhanced antifungal activity jocpr.com
3-indolyl-3-hydroxy oxindole derivatives Plant pathogenic fungi Broad-spectrum antifungal activity, sometimes superior to commercial fungicides. nih.gov

Antiviral Efficacy

The antiviral potential of pyridazine-3-carboxylic acid analogs has been an area of active investigation, particularly in the context of emerging viral threats. Studies have explored the efficacy of these compounds against a variety of viruses. For instance, a new indol-3-carboxylic acid derivative has been shown to exhibit an antiviral effect against SARS-CoV-2 in in-vitro studies, completely inhibiting the replication of the virus at a concentration of 52.0 μM. nih.gov Furthermore, novel 5'-O-ester derivatives of N4-hydroxycytidine based on carboxylic acids have been developed and have shown high activity against coronaviruses, including multiple variants of SARS-CoV-2. nih.govmdpi.com

Research into 3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives has identified compounds that are potent inhibitors of the replication of human cytomegalovirus and varicella-zoster virus in vitro. researchgate.net

Table 3: Antiviral Activity of Selected Carboxylic Acid Derivatives

Compound Class Target Virus(es) Key Finding(s) Reference(s)
Indol-3-carboxylic acid derivative SARS-CoV-2 Complete inhibition of viral replication in vitro at 52.0 μM. nih.gov
5'-O-ester derivatives of N4-hydroxycytidine Coronaviruses (including SARS-CoV-2 variants) High antiviral activity. nih.govmdpi.com
3-aralkyl-thiomethylimidazo[1,2-b]pyridazine derivatives Human cytomegalovirus, varicella-zoster virus Potent inhibition of viral replication in vitro. researchgate.net

Anticancer and Antitumor Research

The structural motif of this compound is also prevalent in the design of novel anticancer and antitumor agents. Researchers have focused on its potential to inhibit key biological processes involved in cancer progression.

Protein Kinase Inhibition Studies

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. mdpi.com Derivatives of pyridazine and related heterocyclic carboxylic acids have been investigated as protein kinase inhibitors.

A study on pyrazine-2-carboxamide derivatives, which are structurally related to pyridazine-carboxylic acids, identified compounds with inhibitory activity against several tyrosine kinases. ajchem-a.com Specifically, 3-amino-N-phenylpyrazine-2-carboxamide and 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide showed the most significant activity as tyrosine kinase inhibitors among the tested compounds. ajchem-a.com Natural products have also been a source of inspiration for protein kinase inhibitors, with various compounds from natural sources demonstrating inhibitory activity. mdpi.com

Antiangiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Several pyridazine derivatives have been explored for their antiangiogenic properties.

A novel series of thiadiazole pyridazine compounds were discovered to have potential anti-angiogenic activity through a general screening for inhibitors of microvessel growth in vitro. nih.gov Chemical optimization of this series led to orally active compounds with potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov In another study, four novel series of pyridazines were designed and synthesized as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Several of these compounds exhibited potent VEGFR-2 inhibitory potency, with IC50 values in the low micromolar to nanomolar range. nih.gov The antiangiogenic activity of (E)-3-(3-methoxyphenyl) propenoic acid has also been investigated, showing a decrease in endothelial cell growth in the chorioallantois membrane of embryonated chicken eggs. semanticscholar.org

Table 4: Antiangiogenic Activity of Pyridazine and Related Derivatives

Compound Class Target/Assay Key Finding(s) Reference(s)
6-(1,2,4-thiadiazol-5-yl)-3-amino pyridazine derivatives Rat aortic ring assay Potent in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov
Pyridazine-based compounds VEGFR-2 kinase Potent inhibition of VEGFR-2 with IC50 values in the low micromolar to nanomolar range. nih.gov
(E)-3-(3-methoxyphenyl) propenoic acid Chorioallantois membrane assay Decreased endothelial cell growth. semanticscholar.org

Anti-inflammatory and Analgesic Properties

The pyridazine scaffold, a key component of this compound, has been a subject of significant interest in the quest for novel anti-inflammatory and analgesic agents. Researchers have synthesized and evaluated a variety of pyridazine derivatives, demonstrating their potential to mitigate pain and inflammation, in some cases with efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) but with potentially fewer side effects.

A study focused on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives identified several compounds with notable analgesic and anti-inflammatory activities. nih.gov Notably, compounds designated as Va, Vb, and Vc demonstrated more potent analgesic effects than acetylsalicylic acid (ASA). Furthermore, these derivatives exhibited anti-inflammatory activity on par with the standard drug indomethacin (B1671933). A significant advantage observed was the absence of gastric ulcerogenic effects, a common and serious side effect associated with many NSAIDs. nih.gov

Another series of compounds, 4-substituted-6-(3'-nitrophenyl)pyridazin-(2H)-3-one derivatives, also underwent evaluation for their pain-relieving and anti-inflammatory capabilities. researchgate.net The research highlighted that compounds 4f, 4b, 4d, and 4e showed superior analgesic and anti-inflammatory activities compared to other synthesized analogs in the series. researchgate.net The analgesic effects of pyridylamides have also been explored, with studies indicating that these compounds can exhibit moderate to high levels of both analgesic and anti-inflammatory properties. researchgate.net The transition to certain N-alkylamides, however, was found to reduce or eliminate the anti-inflammatory effect while preserving analgesic activity. researchgate.net

The mechanism of action for the anti-inflammatory effects of many of these compounds is believed to be the inhibition of the cyclooxygenase (COX) enzyme, which is a key player in the inflammatory pathway. researchgate.net

Table 1: Analgesic and Anti-inflammatory Activity of Selected Pyridazine Derivatives

Compound Analgesic Activity Anti-inflammatory Activity Gastric Ulcerogenic Effect
Va More potent than ASA nih.gov Comparable to indomethacin nih.gov None observed nih.gov
Vb More potent than ASA nih.gov Comparable to indomethacin nih.gov None observed nih.gov
Vc More potent than ASA nih.gov Comparable to indomethacin nih.gov None observed nih.gov
4b High researchgate.net High researchgate.net Not specified
4d High researchgate.net High researchgate.net Not specified
4e High researchgate.net High researchgate.net Not specified
4f High researchgate.net High researchgate.net Not specified

Cardiovascular System Impact and Related Therapeutic Potentials

Derivatives of the pyridazine nucleus have been investigated for their effects on the cardiovascular system, with a particular focus on their potential as antihypertensive agents.

Antihypertensive Activity

Research into new 6-heteroaryl-3-hydrazinopyridazines has yielded promising results for the development of novel antihypertensive drugs. nih.gov In a comparative study with the established antihypertensive agent dihydralazine (B103709), several of the newly synthesized pyridazine derivatives demonstrated significant hypotensive action in both normotensive and spontaneously hypertensive rats. nih.gov

Among the various heterocyclic rings introduced at the 6-position of the pyridazine nucleus, the 6-imidazol-1-yl derivatives were found to be particularly active. nih.gov One compound, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (B8775768) (7c), stood out for its remarkable potency, exhibiting 4.9 times the antihypertensive activity of dihydralazine when administered orally to spontaneously hypertensive rats. Encouragingly, the acute toxicity (LD50) of compound 7c was found to be very similar to that of dihydralazine, suggesting a favorable therapeutic window. nih.gov

Further studies on 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives also identified compounds with notable antihypertensive properties. researchgate.net Specifically, compounds 4e and 4i showed appreciable activity in reducing mean arterial blood pressure when screened using the non-invasive tail-cuff method. researchgate.net Additionally, research on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has also contributed to the understanding of structure-activity relationships for antihypertensive effects. nih.gov

Table 2: Antihypertensive Activity of Selected Pyridazine Derivatives

Compound Animal Model Route of Administration Potency Compared to Dihydralazine
3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) Spontaneously Hypertensive Rats Oral 4.9 times more active nih.gov
4e Not specified Not specified Appreciable activity researchgate.net
4i Not specified Not specified Appreciable activity researchgate.net

Neurological and Central Nervous System (CNS) Applications

The versatility of the pyridazine scaffold extends to the realm of neurological and central nervous system disorders, with ongoing research exploring its potential in neuroprotection, cognitive enhancement, and the treatment of seizures and depression.

Neuroprotective Effects

A significant area of investigation for pyridazine derivatives is their ability to confer neuroprotection, particularly through the activation of the Excitatory Amino Acid Transporter 2 (EAAT2). unisi.itnih.gov EAAT2 is crucial for clearing excess glutamate (B1630785) from the synaptic cleft, thereby preventing the neuronal injury known as excitotoxicity. unisi.it

One such pyridazine derivative, LDN-212320 (3), has been identified as a potent activator of EAAT2 at the translational level, effectively restoring normal glutamate clearance and providing neuronal protection. unisi.itnih.gov This has significant therapeutic implications for both acute and chronic neurodegenerative diseases. Further research led to the synthesis of novel EAAT2 activators, with compound 4f showing a superior anti-hypersensitive profile in a rat model of oxaliplatin-induced neuropathic pain, being able to fully counteract the neuropathy. unisi.itnih.govdocumentsdelivered.com

Structure-activity relationship studies have revealed that the 2-pyridyl, pyridazine, and benzyl (B1604629) thioether moieties are important for the activity of these compounds in elevating EAAT2 protein levels. unisi.it Certain derivatives have been shown to enhance EAAT2 levels by more than six-fold at low micromolar concentrations. unisi.it

Table 3: Neuroprotective Activity of Selected Pyridazine Derivatives

Compound Mechanism of Action Observed Effect
LDN-212320 (3) Potent EAAT2 activator unisi.itnih.gov Restores normal glutamate clearance, provides neuronal protection unisi.itnih.gov
4f EAAT2 activator unisi.itnih.gov Fully counteracted oxaliplatin-induced neuropathy in a rat model unisi.itnih.govdocumentsdelivered.com
2a Enhances EAAT2 protein levels unisi.it 3.5-3.9-fold increase in EAAT2 levels unisi.it
2b-d Enhance EAAT2 protein levels unisi.it >6-fold increase in EAAT2 levels at <5 µM unisi.it

Anti-Alzheimer's and Nootropic Potentials

The potential of pyridazine analogs in the management of Alzheimer's disease (AD) is a rapidly evolving field of research. One of the primary strategies in AD therapy is the inhibition of acetylcholinesterase (AChE), and some pyridazine analogs have been identified as effective AChE and butyrylcholinesterase (BuAChE) inhibitors. echemcom.com

A series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives have been investigated as multi-target ligands for AD, aiming to simultaneously inhibit both AChE and the aggregation of amyloid-beta (Aβ) plaques. nih.gov Computational studies have been employed to design novel pyridazine derivatives with favorable interactions with key proteins related to AD. nih.gov

Furthermore, a specific pyridazine derivative, LDN/OSU-0215111-M3, has been shown to improve cognitive functions in mouse models of Alzheimer's disease. nih.gov This compound enhances the structural and functional plasticity of the tripartite synapse, which consists of the presynaptic terminal, the postsynaptic spine, and the perisynaptic astrocytic process. nih.gov Treatment with this compound led to an increase in the size of tertiary apical dendrites, the volume of mushroom spines, and the proportion of mushroom spines containing spine apparatus. nih.gov These structural changes were accompanied by an increase in long-term potentiation, indicating enhanced synaptic function. nih.gov Pyridazine derivatives are also being investigated as inhibitors of NLRP3, a component of the inflammasome, which is implicated in the neuroinflammation associated with Alzheimer's disease. researchgate.net

Anticonvulsant and Antidepressant Activities

The structural framework of pyridazine has been utilized in the development of compounds with anticonvulsant properties. A series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazine derivatives were synthesized and evaluated for their ability to antagonize seizures induced by maximal electroshock and bicuculline (B1666979) in mice. nih.gov

Structure-activity relationship studies within this series revealed that a phenyl ring at the 6-position and a 4-hydroxypiperidine (B117109) side chain at the 3-position were crucial for significant anticonvulsant activity. nih.gov Substitution on the phenyl ring further modulated the potency, with a chloro-substitution at the 2-position leading to a substantial increase in activity. The most potent compounds, 6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (2) and 6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (3), were found to be as potent or even more potent than the standard antiepileptic drug phenobarbital (B1680315). nih.gov

While the antidepressant potential of anticonvulsant drugs is an area of active research, specific data on the antidepressant activities of this compound analogs is still emerging. nih.gov However, the broader class of pyridazine derivatives has been reported to possess a wide range of pharmacological activities, including antidepressant effects. echemcom.com For instance, certain pyrazole (B372694) derivatives, which are structurally related to pyridazines, have shown the ability to significantly reduce the duration of immobility time in the forced swim test, a common preclinical model of depression. researchgate.net The co-administration of certain antidepressants and antiepileptic drugs has been studied, with some combinations showing a potentiation of the anticonvulsant activity. frontiersin.org

Table 4: Anticonvulsant Activity of Selected Pyridazine Derivatives

Compound Animal Model Anticonvulsant Activity
6-(2-chlorophenyl)-3-(4-hydroxypiperidino)pyridazine (2) Mice As potent or more potent than phenobarbital nih.gov
6-(2,4-dichlorophenyl)-3-(4-hydroxypiperidino)pyridazine (3) Mice As potent or more potent than phenobarbital nih.gov

Enzymatic Interaction and Metalloenzyme Related Studies

The core structure of this compound, characterized by its hydroxypyridone-like scaffold, is a key feature that enables its interaction with various enzymes, particularly metalloenzymes. This interaction is largely attributed to the compound's ability to chelate metal ions, a property inherent to the hydroxypyridone and hydroxypyrone classes of compounds. These scaffolds are recognized for their excellent metal-chelating properties, which have been leveraged in the rational design of metalloenzyme inhibitors. nih.gov More than 30% of all enzymes contain metal ions such as iron, copper, and zinc, making them attractive targets for inhibitors based on these scaffolds. nih.gov

A notable analog, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid, has been identified as a potent, nanomolar inhibitor of VIM-2, a carbapenem-hydrolyzing metallo-β-lactamase (MBL). nih.govresearchgate.net This enzyme contains dinuclear zinc metal cofactors essential for its catalytic activity. nih.gov The inhibitory action of the analog is believed to involve its thiol group, which can act as a zinc-binding pharmacophore. nih.gov The addition of a carboxylic acid group at the 6th position significantly enhances its potency and reduces cytotoxicity, suggesting a favorable interaction with residues within the active site. nih.gov Molecular modeling of this analog suggests that its sulfur atom acts as a bridging ligand between the zinc ions, while the carboxylate group forms a salt bridge interaction with a nearby arginine residue (R205). researchgate.net

Table 1: Inhibition of VIM-2 Metallo-β-Lactamase by a this compound Analog
CompoundTarget EnzymeInhibition Constant (Ki)Ligand Efficiency (LE)Cytotoxicity (CC50)
1-hydroxypyridine-2(1H)-thione-6-carboxylic acidVIM-213 nM0.9997 µM

Furthermore, research on ruthenium complexes with pyridazine-3-carboxylic acid has demonstrated the compound's capacity to act as a ligand, coordinating with metal ions. nih.gov While these studies primarily focused on the anti-biofilm activity of the resulting complexes rather than direct enzyme inhibition, they underscore the inherent metal-binding ability of the pyridazine carboxylic acid structure. nih.gov This capacity for metal coordination is a fundamental prerequisite for the inhibition of metalloenzymes, where the inhibitor typically displaces or interacts with the catalytic metal ion(s) in the enzyme's active site. nih.govnih.gov The development of isosteres for the carboxylic acid group is also an active area of research to create new chemical entities for metalloenzyme inhibition. escholarship.org

Other Biological Activities

Anti-diabetic Applications

Derivatives of pyridazine and structurally related nitrogen-containing heterocycles have been investigated for their potential as anti-diabetic agents. The primary mechanism explored is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase, which plays a key role in reducing postprandial hyperglycemia. researchgate.net

A study involving a series of fourteen pyridazine analogs found that they were effective inhibitors of the α-amylase enzyme in vitro. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives, which share a bicyclic nitrogen heterocycle core, have demonstrated promising α-amylase inhibitory activity. mdpi.com In one study, both ester and hydrazide derivatives of this scaffold showed excellent inhibition, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the reference drug acarbose. mdpi.com The hydrazide derivatives were particularly effective, which was attributed to the nitrogen donor atoms in the hydrazide group interacting directly with the active site of the α-amylase enzyme. mdpi.com

Table 2: α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs
Compound SeriesExample CompoundKey Structural FeatureIC50 (µM)
Ester Derivatives6bPhenyl substitution5.14
Ester Derivatives6cPhenyl fused with 1,3-dioxolane5.15
Hydrazide Derivatives7fTertiary butyl on phenyl attached to thiophene5.10
Hydrazide Derivatives7d3,5-dimethoxy substitution5.12
Reference DrugAcarbose-200.1

Additionally, tryptoline-3-carboxylic acid derivatives have been explored as novel antidiabetic agents. nih.gov Certain sulfonylated derivatives of 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid showed significant in vivo antidiabetic activity in streptozotocin-induced diabetic rats, indicating that carboxylic acid-containing heterocyclic structures hold potential for development in this therapeutic area. nih.gov

Anti-tubercular Activity

The pyridazine nucleus is a component of various compounds investigated for their anti-tubercular properties against Mycobacterium tuberculosis (Mtb). neuroquantology.com Several pyridazine derivatives have shown activity against the H37Rv strain of Mtb. neuroquantology.comresearchgate.net

In the synthesis of novel anti-tubercular agents, 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, a positional isomer of the title compound, was used as a precursor to create a pyridazine core replacement analog of a 6-dialkylaminopyrimidine carboxamide. researchgate.netnih.govacs.org This highlights the utility of the pyridazinone carboxylic acid scaffold in developing new anti-tubercular drugs. Pyridazinone derivatives have been a subject of intensive research due to their broad spectrum of pharmacological activities. researchgate.net

A study on pyrazolo[1,5-a]pyridine-3-carboxamides, which can be considered structural analogs, revealed potent in vitro activity against both drug-sensitive and multidrug-resistant Mtb strains, with some compounds showing minimum inhibitory concentration (MIC) values in the nanomolar range. nih.gov Similarly, various pyrazine (B50134) carboxamide derivatives have been synthesized and tested, with some showing significant antimycobacterial activity. nih.gov The established anti-tubercular drug, pyrazinamide, is itself a pyrazine carboxamide, underscoring the importance of this class of heterocyclic amides in tuberculosis treatment. semanticscholar.org

Table 3: Anti-tubercular Activity of Pyridazine and Analog Derivatives
Compound ClassSpecific Compound ExampleTargetActivity
Pyridazinone Derivatives5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinoneM. tuberculosis H37RvGood antitubercular activity
Pyrazolo[1,5-a]pyridine-3-carboxamidesCompound 5kM. tuberculosis H37Rv & MDR-TBLow nanomolar MIC values
6-Dialkylaminopyrimidine CarboxamidesPyridazine core analog (24)M. tuberculosis H37RvModerate activity (MIC > 25 µM)

Anti-HIV Activity

The pyridazine ring is found in a number of therapeutic agents and is considered a significant pharmacophore in medicinal chemistry. researchgate.net Various studies have indicated that pyridazine derivatives possess anti-HIV activity. researchgate.net Research has focused on synthesizing novel pyridazine derivatives with the aim of inhibiting HIV-1 integrase (IN), a key enzyme in the viral replication cycle. researchgate.net Some synthesized compounds have been shown to act as strand-transfer inhibitors of the integration process at micromolar concentrations. researchgate.net

Other studies have explored the antiviral properties of related fused pyridazine systems. For instance, certain pyridazino[3,4-b] nih.govresearchgate.netthiazin-6(7H)-one and dihydropyridazino[4,3-e] neuroquantology.comnih.govresearchgate.nettriazine-3(4H)-thione derivatives were synthesized and evaluated for activity against Hepatitis A Virus (HAV), with some showing potent effects. researchgate.net While not directly targeting HIV, this demonstrates the potential of the broader pyridazine scaffold in antiviral drug discovery. researchgate.net

Diuretic and Antiplatelet Properties

Research into pyrazine derivatives has led to the development of diuretics. Specifically, N-amidino-3-amino-6-halopyrazinecarboxamides have been identified as a class of compounds with diuretic properties. acs.org While pyrazines are distinct from pyridazines, they are both diazines, and this suggests that heterocyclic carboxamides can be a fruitful area for the discovery of new diuretics. Studies on 4-hydroxyquinoline-2-one amides and their analogs have also been conducted to explore their effects on the excretory function of the kidneys. researchgate.net

In the realm of antiplatelet activity, derivatives of pyrazolopyridine have been identified as potent inhibitors of human platelet aggregation induced by arachidonic acid. nih.gov One particular derivative, a pyrazolo[3,4-b]pyridine-4-carbohydrazide, was found to be a selective thromboxane (B8750289) synthase (TXS) inhibitor, which contributed to its antiplatelet effect and conferred a lower bleeding risk compared to aspirin (B1665792) in in vivo models. nih.gov Additionally, some 1,3-benzoxazine derivatives synthesized from amino acids have shown significant antiplatelet activity. researchgate.net These findings suggest that heterocyclic carboxylic acid derivatives and their related structures are promising scaffolds for the development of novel antiplatelet agents.

Herbicidal Activity

Pyridazine and other pyridine (B92270) carboxylic acid derivatives are recognized classes of compounds with significant herbicidal activity. nih.govgoogle.com They are often used for the control of a wide variety of broadleaf weeds. vt.edu These compounds can act as synthetic auxin herbicides, mimicking plant growth hormones and causing abnormal growth that leads to plant death. vt.edu

A series of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives were synthesized and showed excellent bleaching and herbicidal activities in greenhouse tests. nih.gov Structure-activity relationship studies indicated that a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position of the benzene (B151609) ring were crucial for high herbicidal activity. nih.gov Some of these compounds were effective at very low doses. nih.gov

Furthermore, pyridine and pyrimidine (B1678525) carboxylic acids are described in patents as controlling annual grass weeds, broadleaf weeds, and sedge species. google.com The persistence of pyridine carboxylic acid herbicides is a key feature that makes them effective for several months. vt.edu

Table 4: Herbicidal Activity of Pyridazine Analogs
Compound ClassWeeds ControlledMechanism of Action
3-Phenoxy-6-methyl-4-(3-trifluoromethylphenyl)pyridazinesBroadleaf and grass weedsBleaching
Pyridine Carboxylic AcidsBroadleaf weeds (thistle, ragweed, dandelion)Synthetic Auxin
Pyrimidine Carboxylic AcidsAnnual grasses, broadleaf weeds, sedgesNot specified

Future Directions and Emerging Research Avenues for 6 Hydroxypyridazine 3 Carboxylic Acid Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While established methods for the synthesis of pyridazine (B1198779) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a paramount objective. researchgate.netconsensus.appacs.orgorganic-chemistry.org Future research will likely focus on the development of novel methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

One promising avenue is the exploration of one-pot, multi-component reactions. These strategies, which allow for the construction of complex molecules from simple starting materials in a single step, offer significant advantages in terms of atom economy and operational simplicity. researchgate.net The development of new catalytic systems, including those based on transition metals, is also expected to play a crucial role in advancing the synthesis of 6-Hydroxypyridazine-3-carboxylic acid derivatives. organic-chemistry.orgnih.gov For instance, copper-catalyzed cyclization reactions have shown promise in the formation of the pyridazine ring. organic-chemistry.org

Furthermore, the application of flow chemistry and microwave-assisted synthesis represents another frontier in enhancing synthetic efficiency. These technologies can enable precise control over reaction parameters, leading to higher yields and purities, as well as facilitating rapid reaction screening and optimization.

A comparative look at existing and emerging synthetic strategies is presented below:

Synthetic ApproachKey FeaturesPotential Advantages
Traditional Cyclocondensation Stepwise formation of the pyridazine ring from dicarbonyl compounds and hydrazines.Well-established and reliable for certain substrates.
Multi-component Reactions One-pot synthesis from three or more starting materials. researchgate.netIncreased efficiency, reduced waste, and operational simplicity. researchgate.net
Transition Metal Catalysis Utilization of catalysts like copper or palladium to facilitate ring formation. organic-chemistry.orgnih.govMilder reaction conditions, improved regioselectivity, and broader substrate scope. organic-chemistry.org
Flow Chemistry Continuous processing of reagents in a microreactor.Precise control over reaction conditions, enhanced safety, and scalability.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reaction rates.Reduced reaction times and often improved yields.

Exploration of Structure-Activity Relationships through Advanced Chemical Modifications

A deep understanding of the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to the design of new therapeutic agents. For this compound, future research will undoubtedly focus on systematic modifications of its core structure to probe and optimize its interactions with biological targets.

Key areas for chemical modification will include:

Substitution at various positions of the pyridazine ring: Introducing a variety of substituents with different electronic and steric properties can significantly impact biological activity. For example, the introduction of aryl groups or other heterocyclic rings could lead to new classes of compounds with unique pharmacological profiles.

Modification of the carboxylic acid group: The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and other interactions with biological macromolecules. Its conversion to esters, amides, or other bioisosteres could modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.com

Derivatization of the hydroxyl group: The hydroxyl group offers another site for modification, such as conversion to ethers or esters, which could influence the compound's solubility, metabolic stability, and target-binding affinity.

These SAR studies will be instrumental in identifying the key structural features required for potent and selective biological activity, paving the way for the development of novel drug candidates.

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the appropriate concentration and for the desired duration. Advanced drug delivery systems offer a means to overcome challenges such as poor solubility, rapid metabolism, and off-target toxicity. While specific research on this compound in this area is still emerging, the broader field of pyridazine chemistry provides valuable insights.

Researchers are exploring the use of pyridazine derivatives in the design of targeted drug delivery systems. chemimpex.com This could involve conjugating the this compound scaffold to targeting ligands, such as antibodies or peptides, that can specifically recognize and bind to receptors overexpressed on diseased cells.

Furthermore, the incorporation of this compound into nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could enhance its bioavailability and provide controlled release profiles. The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen-bonding capacity, could be leveraged to facilitate efficient drug loading and release from these nanocarriers. nih.gov

Application in Materials Science and Organic Electronics

Beyond its biomedical applications, the unique electronic properties of the pyridazine ring make this compound an attractive candidate for applications in materials science and organic electronics. consensus.appdigitellinc.com The presence of two adjacent nitrogen atoms in the pyridazine ring results in a high dipole moment and the ability to participate in strong intermolecular interactions, which can influence the self-assembly and electronic properties of materials. nih.gov

Future research in this area may focus on:

Development of novel organic light-emitting diodes (OLEDs): Pyridazine derivatives have been investigated as components of OLEDs, acting as host materials or emitters. nih.govfrontiersin.org The inherent electronic properties of this compound could be tuned through chemical modification to develop new materials with enhanced luminescence and charge-transport properties.

Design of organic solar cells: The electron-deficient nature of the pyridazine ring makes it a suitable component for acceptor materials in organic photovoltaic devices. researchgate.net

Creation of advanced polymers and coatings: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. chemimpex.com

The table below summarizes the potential applications of pyridazine derivatives in organic electronics:

ApplicationRole of Pyridazine MoietyDesired Properties
Organic Light-Emitting Diodes (OLEDs) Emitter or Host Material nih.govfrontiersin.orgHigh photoluminescence quantum yield, thermal stability, and appropriate energy levels. nih.gov
Organic Solar Cells (OSCs) Electron Acceptor Material researchgate.netStrong light absorption, efficient charge separation, and high electron mobility. researchgate.net
Organic Field-Effect Transistors (OFETs) Semiconductor MaterialHigh charge carrier mobility and good environmental stability.

Advanced Computational and Machine Learning Approaches in Pyridazine Design

The integration of computational chemistry and machine learning is revolutionizing the field of drug discovery and materials design. researchgate.netijcit.comscielo.brnih.govjmpas.com For this compound, these advanced in silico tools will be indispensable in accelerating the pace of research and development.

Computational chemistry techniques, such as Density Functional Theory (DFT), can be employed to predict the electronic and structural properties of novel this compound derivatives. nih.govresearchgate.net This allows for the rational design of molecules with specific desired characteristics before they are synthesized in the laboratory, saving time and resources.

Machine learning algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netijcit.comscielo.brjmpas.com By training these models on existing data sets of pyridazine derivatives and their biological activities, it is possible to predict the activity of new, unsynthesized compounds. researchgate.netjmpas.com This predictive capability can be used to prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.

The synergy between these computational approaches will enable a more targeted and efficient exploration of the vast chemical space surrounding the this compound scaffold, ultimately leading to the faster discovery of new and improved molecules for a wide range of applications.

Q & A

Q. What are the common synthetic routes for 6-Hydroxypyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
  • Condensation : Reacting substituted pyridazine precursors with aldehydes or ketones under acidic/basic conditions.
  • Cyclization : Using catalysts like palladium or copper to form the pyridazine core (e.g., via Buchwald-Hartwig amination) .
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates, often under reflux with aqueous HCl or NaOH .
  • Key Parameters : Solvent choice (DMF, toluene) and temperature (80–120°C) critically affect yield. For example, palladium-catalyzed reactions achieve ~60–70% yield in DMF at 100°C .

Q. How is this compound structurally characterized in academic research?

  • Methodological Answer : Structural validation employs:
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon hybridization (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 155.02 for C5_5H4_4N2_2O3_3) .
  • X-ray Crystallography : Resolves bond angles and confirms tautomeric forms (e.g., hydroxyl vs. keto configurations) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<1 mg/mL at 25°C). Acidic buffers (pH 2–4) enhance solubility via protonation of the carboxylic group .
  • Stability : Degrades under prolonged UV exposure or alkaline conditions (pH >8). Storage at -20°C in inert atmospheres (N2_2) preserves integrity for >6 months .

Advanced Research Questions

Q. How can researchers design analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 4- or 5-position of the pyridazine ring to alter electronic properties. For example, electron-withdrawing groups (Cl, NO2_2) enhance electrophilicity and potential bioactivity .
  • Functional Group Interconversion : Replace the hydroxyl group with methyl or amino groups to study hydrogen-bonding effects. Microwave-assisted synthesis (150°C, 30 min) accelerates such modifications .
  • Validation : Use in vitro assays (e.g., enzyme inhibition) coupled with DFT calculations to correlate electronic parameters (HOMO-LUMO gaps) with activity .

Q. What experimental strategies resolve contradictions in reported synthetic yields or purity of this compound?

  • Methodological Answer :
  • Troubleshooting Catalysts : Compare palladium (Pd(OAc)2_2) vs. copper (CuI) catalysts in cross-coupling steps. Copper may reduce cost but lower yields by 10–15% due to side reactions .
  • Chromatographic Purification : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/MeCN gradient) to isolate high-purity (>98%) product from by-products like dehalogenated intermediates .
  • Reproducibility : Standardize anhydrous conditions and degas solvents to minimize oxygen-induced decomposition during synthesis .

Q. How do computational models predict the reactivity and tautomeric equilibria of this compound?

  • Methodological Answer :
  • Tautomer Analysis : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level identifies the 6-hydroxy-3-carboxylic form as the most stable tautomer (ΔG = -2.3 kcal/mol vs. keto form) .
  • Reactivity Prediction : Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., kinases), guiding analog design. Protonation states at physiological pH (7.4) are modeled using MarvinSketch .

Q. What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

  • Methodological Answer :
  • Batch Optimization : Transition from small-scale Schlenk flasks to stirred-tank reactors (20–50 L) requires adjusting stirring rates (500–1000 rpm) to maintain homogeneity .
  • Cost-Effective Catalysts : Replace Pd with Ni catalysts for Suzuki-Miyaura couplings, reducing costs by ~80% but requiring rigorous exclusion of oxygen .
  • Waste Management : Neutralize acidic by-products (e.g., HCl) with NaHCO3_3 before disposal to meet EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.